辛基 β-D-葡萄糖醛酸

描述

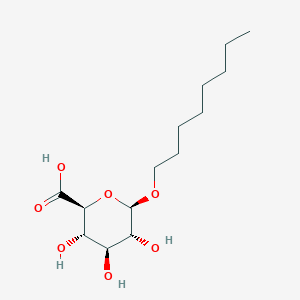

Octyl beta-D-glucuronic acid is a complex and bioactive compound . It is a sugar acid derived from glucose, with its sixth carbon atom oxidized to a carboxylic acid . This compound is used for the research of hepatic afflictions .

Synthesis Analysis

The synthesis of Octyl beta-D-glucuronic acid involves the oxidation of Octyl β-D-glucopyranoside (OG) to the corresponding uronic acid (Octyl β-D-glucopyranoside uronic acid, OG-COOH). This process uses the catalyst system T. versicolor laccase/2,2,6,6-tetramethylpiperidinyloxy (TEMPO) and oxygen from air as an oxidant .Molecular Structure Analysis

The molecular structure of Octyl beta-D-glucuronic acid is derived from glucose and octanol . It forms crystal structures consisting of an intermediate phase—like a ripple phase with two large crystal-lattice constants, a and c, comparable to the lengths of its bilayer structures .Chemical Reactions Analysis

The chemical reactions involving Octyl beta-D-glucuronic acid are primarily oxidation reactions. Specifically, Octyl β-D-glucopyranoside (OG) is oxidized to the corresponding uronic acid (Octyl β-D-glucopyranoside uronic acid, OG-COOH) using a catalyst system .Physical And Chemical Properties Analysis

Octyl beta-D-glucuronic acid has a molecular weight of 306.36 . It has been found that Octyl β-D-glucopyranoside (OGP) combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity .科学研究应用

解毒和代谢

辛基 β-D-葡萄糖醛酸苷已在低酮症性低血糖和二羧酸尿患者的尿液中被发现,表明其在与中链脂肪酸β-氧化缺陷相关的解毒过程中发挥作用 (Durán 等人,1985 年)。

理化性质

辛基葡萄糖醛酸酯的理化性质研究,包括其热行为和疏水链长度的影响,提供了其在非离子表面活性剂中的潜在应用的见解 (Blecker 等人,2008 年)。

表面性质

辛基葡萄糖醛酸酯对表面性质(如吸附速度和发泡能力)的影响表明其在各种工业应用中的潜在用途 (Blecker 等人,2002 年)。

生化研究

辛基葡萄糖苷(辛基葡萄糖醛酸酯的衍生物)已用于膜蛋白研究的生化研究中,证明了其作为增溶剂的有效性 (Rosevear 等人,1980 年)。

病毒抑制剂的开发

辛基-2-O-磺基-β-D-葡萄糖醛酸已被研究其在开发登革病毒进入抑制剂方面的潜力,突出了其在病毒学研究中的应用 (Abe 等人,2014 年)。

癌症研究和诊断

一种基于辛基葡萄糖醛酸酯的近红外荧光探针,用于检测活细胞和动物中的β-葡萄糖醛酸苷酶,对癌症诊断和治疗有影响 (Jin 等人,2018 年)。

膜蛋白研究

从洗涤剂-蛋白质混合物中回收辛基葡萄糖苷对于经济有效的膜蛋白研究非常重要 (Kobs,1990 年)。

未来方向

The future directions of Octyl beta-D-glucuronic acid research could involve expanding the range of benign alkyl glycoside surfactants to include anionic types . Additionally, the biophysical properties of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and Octyl β-D-glucopyranoside (OGP) could be investigated for potential use as nanovesicles for drug delivery .

作用机制

Target of Action

Octyl Beta-D-Glucuronic Acid is a derivative of Octyl Glucoside , which is a nonionic surfactant frequently used to solubilise integral membrane proteins for studies in biochemistry . It is structurally a glycoside derived from glucose and octanol .

Mode of Action

Octyl Beta-D-Glucuronic Acid, like its parent compound Octyl Glucoside, interacts with its targets by making lipid bilayers less "stiff" .

Biochemical Pathways

It is known that glucuronic acid derivatives, which octyl beta-d-glucuronic acid is a part of, are involved in various biological processes . For instance, glucuronic acid is a key component in the metabolism of certain pharmaceuticals, where it combines with endogenous and exogenous toxic substances to increase their water solubility and promote their excretion .

Pharmacokinetics

It is known that the parent compound, octyl glucoside, has a relatively high critical micelle concentration (cmc = 20 mm), which leads to its use in a considerable proportion for assembling modified versatile hybrid lipid vesicles .

Result of Action

It is known that octyl glucoside, the parent compound, has been shown to rapidly inactivate infective hiv at concentrations above its cmc . It is also used as a conditioning agent to prevent microbial colonization of contact lenses, due to its ability to lower the hydrophobicity of contact lenses and prevent adhesion of Staphylococcus epidermidis and Pseudomonas aeruginosa .

Action Environment

The action of Octyl Beta-D-Glucuronic Acid is influenced by environmental factors such as pH. For instance, the surfactant properties of its derivative, Octyl β-D-glucopyranoside uronic acid (OG-COOH), were markedly dependent on pH. Foaming was only observed at low pH, while no foam was formed at pH values above 5.0 . Thus, OG-COOH can be an attractive low-foaming surfactant, for example for cleaning applications and emulsification, in a wide pH range (pH 1.5–10.0) .

生化分析

Biochemical Properties

Octyl Beta-D-Glucuronic Acid plays a significant role in biochemical reactions. It is involved in the oxidation of the primary alcohol hydroxyl group of glucose into a carboxyl group . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to its wide range of applications .

Cellular Effects

The effects of Octyl Beta-D-Glucuronic Acid on various types of cells and cellular processes are noteworthy. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Octyl Beta-D-Glucuronic Acid is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Octyl Beta-D-Glucuronic Acid change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Octyl Beta-D-Glucuronic Acid vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Octyl Beta-D-Glucuronic Acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Octyl Beta-D-Glucuronic Acid is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-octoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O7/c1-2-3-4-5-6-7-8-20-14-11(17)9(15)10(16)12(21-14)13(18)19/h9-12,14-17H,2-8H2,1H3,(H,18,19)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLNWYZPTDDGMH-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1427661.png)

![{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid](/img/structure/B1427670.png)

![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1427671.png)

![Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B1427678.png)